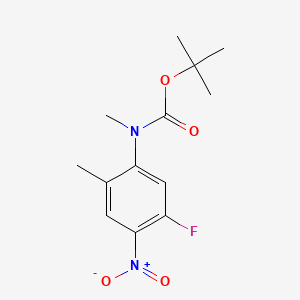
tert-Butyl (5-fluoro-2-methyl-4-nitrophenyl)(methyl)carbamate
描述
tert-Butyl (5-fluoro-2-methyl-4-nitrophenyl)(methyl)carbamate is an organic compound with the molecular formula C12H15FN2O4 It is a derivative of carbamate, featuring a tert-butyl group, a fluorine atom, a methyl group, and a nitro group attached to a phenyl ring
属性
分子式 |
C13H17FN2O4 |
|---|---|
分子量 |
284.28 g/mol |
IUPAC 名称 |
tert-butyl N-(5-fluoro-2-methyl-4-nitrophenyl)-N-methylcarbamate |
InChI |
InChI=1S/C13H17FN2O4/c1-8-6-11(16(18)19)9(14)7-10(8)15(5)12(17)20-13(2,3)4/h6-7H,1-5H3 |
InChI 键 |
HRTSJMSOWCJLID-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1N(C)C(=O)OC(C)(C)C)F)[N+](=O)[O-] |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (5-fluoro-2-methyl-4-nitrophenyl)(methyl)carbamate typically involves the reaction of 5-fluoro-2-methyl-4-nitroaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反应分析
Types of Reactions
tert-Butyl (5-fluoro-2-methyl-4-nitrophenyl)(methyl)carbamate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: 5-fluoro-2-methyl-4-aminophenyl(methyl)carbamate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 5-fluoro-2-methyl-4-nitroaniline and carbon dioxide.
科学研究应用
tert-Butyl (5-fluoro-2-methyl-4-nitrophenyl)(methyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential as a pharmacological agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of tert-Butyl (5-fluoro-2-methyl-4-nitrophenyl)(methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. The presence of the fluorine and nitro groups can influence the compound’s binding affinity and specificity, leading to selective interactions with the target molecules.
相似化合物的比较
Similar Compounds
- tert-Butyl (5-fluoro-2-nitrophenyl)(methyl)carbamate
- tert-Butyl (4-fluoro-2-methoxy-5-nitrophenyl)carbamate
- tert-Butyl (5-bromo-3-hydroxy-2-pyridyl)carbamate
Uniqueness
tert-Butyl (5-fluoro-2-methyl-4-nitrophenyl)(methyl)carbamate is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The combination of the tert-butyl, fluorine, methyl, and nitro groups can result in unique reactivity patterns and interactions with molecular targets, making it a valuable compound for research and development in various fields.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


